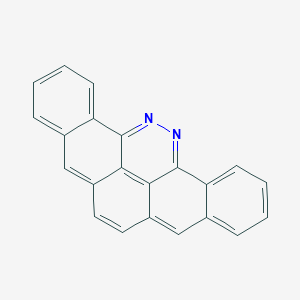
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, also known as this compound, is a useful research compound. Its molecular formula is C22H12N2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Anthra(9,1,2-cde)benzo(h)cinnoline has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that this compound may interfere with DNA replication and transcription processes, leading to cell cycle arrest and subsequent cell death in various cancer cell lines .
DNA Interaction and Mutagenicity
This compound is recognized for its ability to interact with DNA, which raises concerns regarding its mutagenic potential. It has been classified as a potential human carcinogen due to its capacity to induce DNA mutations and cellular damage . Understanding these interactions is crucial for evaluating the safety and therapeutic potential of anthracene derivatives in drug development.
Materials Science
Organic Electronics
this compound is being explored in the field of organic electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its applicability in electronic devices .
Photoluminescent Properties
The photoluminescent characteristics of this compound are also of interest. Research shows that this compound exhibits strong fluorescence, which can be harnessed for various applications such as sensors and imaging agents in biological systems .
Environmental Studies
Pollutant Detection
Given its structural properties, this compound can be utilized as a marker for environmental pollution studies. Its presence in soil and water samples can indicate contamination by polycyclic aromatic hydrocarbons (PAHs), which are known environmental pollutants resulting from industrial activities .
Biodegradation Studies
Research into the biodegradation of anthracene derivatives like this compound is essential for understanding their environmental impact. Studies suggest that certain microbial strains can degrade these compounds, providing insights into bioremediation strategies for contaminated sites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Efficacy Study (2020) | Investigated the cytotoxic effects on breast cancer cells | Induced apoptosis via DNA damage mechanisms |
| Organic Electronics Research (2021) | Explored the use of this compound in OLEDs | Demonstrated high efficiency and stability in device performance |
| Environmental Impact Assessment (2022) | Analyzed soil samples for PAH contamination | Detected significant levels of this compound indicative of industrial runoff |
Propiedades
Número CAS |
189-58-2 |
|---|---|
Fórmula molecular |
C22H12N2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
21,22-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(22),2,4,6,8,10,12,14,16,18,20,23-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)22-20(16)19(15)21(17)23-24-22/h1-12H |
Clave InChI |
COEVWYGSNZUYPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
Key on ui other cas no. |
189-58-2 |
Sinónimos |
Anthra[9,1,2-cde]benzo[h]cinnoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















